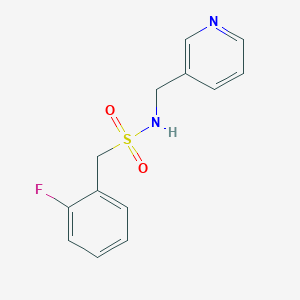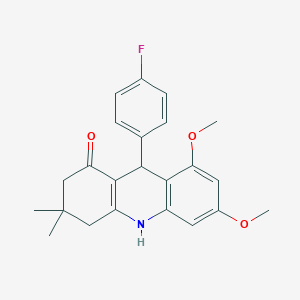
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is also known by the trade name TAK-659. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide involves the inhibition of BTK activity. BTK is a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity leads to the inhibition of B cell proliferation, differentiation, and survival. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders and inflammatory diseases. In addition, the inhibition of BTK activity also leads to the inhibition of B cell malignancies.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of BTK, which leads to the inhibition of B cell proliferation, differentiation, and survival. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders and inflammatory diseases. In addition, the inhibition of BTK activity also leads to the inhibition of B cell malignancies.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is its high potency as a BTK inhibitor. It has been found to be more potent than other BTK inhibitors, such as ibrutinib. In addition, it has been found to have good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for the research on 1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide. One of the areas of interest is the development of more potent and selective BTK inhibitors. Another area of interest is the evaluation of the efficacy of this compound in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, the development of formulations with improved solubility and bioavailability is also an area of interest for future research.
Conclusion:
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is a promising therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to inhibit the activity of BTK, a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to be effective in the treatment of B cell malignancies, autoimmune disorders, and inflammatory diseases. The development of more potent and selective BTK inhibitors, as well as the evaluation of the efficacy of this compound in the treatment of various diseases, are areas of interest for future research.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide involves the reaction of 2-fluoroaniline with 3-pyridinemethanol in the presence of a base, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has shown promising results in preclinical studies as a therapeutic agent for the treatment of various diseases. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to be effective in the treatment of B cell malignancies, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-13-6-2-1-5-12(13)10-19(17,18)16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVJPBTWNDWIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4879208.png)
![N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)
![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4879218.png)
![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)
![dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)
![3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4879258.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4879266.png)
![methyl 3-({[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4879274.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4879282.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4879289.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879296.png)

![methyl 2-chloro-5-{[({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4879309.png)